4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide
Overview
Description
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is a highly fluorinated sulfonamide compound with the molecular formula C7H5F4NO4S2 and a molecular weight of 307.25 g/mol . This compound is known for its unique chemical properties, including high solubility in organic solvents, low volatility, and high thermal stability . It is used in various scientific research applications due to its versatility as a reactant, catalyst, or inhibitor in organic and inorganic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethanesulfonamide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl and sulfonyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted benzenesulfonamides .
Scientific Research Applications
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound binds to the active site of the target enzyme, preventing its normal function . This inhibition can lead to the disruption of critical cellular processes, such as apoptosis, which is particularly relevant in cancer research .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonamide: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethanesulfonamide: Contains the trifluoromethyl group but lacks the aromatic ring, leading to different applications and reactivity.
Uniqueness
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide is unique due to the presence of both the fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and as a potent enzyme inhibitor .
Biological Activity
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide (CAS No. 1027345-08-9) is a sulfonamide derivative characterized by a trifluoromethyl group and a fluorine atom on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The molecular formula for this compound is , with a molecular weight of approximately 307.24 g/mol. It appears as a white to light yellow powder or crystal, with a melting point ranging from 172°C to 176°C . The compound is sensitive to moisture and heat, necessitating storage under inert gas conditions at refrigerated temperatures .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives within the same chemical framework have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. In one study, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong potential for selective targeting of cancerous cells while sparing normal cells .
Safety and Toxicology
The safety profile of this compound indicates potential hazards. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and can cause serious eye irritation (H319) . Proper handling precautions are necessary to mitigate exposure risks.
Case Studies
- In Vitro Studies : In vitro assays have shown that sulfonamide derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may similarly affect cellular growth dynamics.
- Animal Models : Animal studies involving related compounds have demonstrated significant anti-tumor activity, with reduced tumor growth rates observed in treated groups compared to controls .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO4S2/c8-5-2-1-4(18(12,15)16)3-6(5)17(13,14)7(9,10)11/h1-3H,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOESWBMGEGYULU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648573 | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027345-08-9 | |
Record name | 4-Fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide a crucial intermediate in the synthesis of ABT-263?
A1: The research paper [] highlights the efficient synthesis of this compound as a key step in producing ABT-263. While the paper does not delve into the specific reactions this compound participates in, it suggests its importance as a building block. The presence of reactive functional groups like sulfonamide and fluorine allows for further chemical modifications, ultimately leading to the complex structure of ABT-263.
Q2: Are there other methods for synthesizing this compound?
A2: The paper focuses on a specific, efficient synthesis route involving nucleophilic fluorination of 1-nitro-2-((trifluoromethyl)sulfonyl)benzene []. Exploring alternative synthesis pathways for this compound could be an area for further research, potentially leading to improved yields, reduced costs, or different isomeric forms.
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